2-Butanol, 4-(phenylmethoxy)-, also known as benzyl butanol, is an organic compound with the molecular formula and a molecular weight of 180.24 g/mol. It is characterized by a colorless liquid form and is classified under various chemical categories, including alcohols and ethers. The compound features a butanol backbone with a phenylmethoxy group at the 4-position, which contributes to its unique properties and applications in different fields such as pharmaceuticals and cosmetics .
There is no current information available on the specific mechanism of action of 2-Butanol, 4-(phenylmethoxy)- in biological systems.
Due to the lack of specific data, it is advisable to handle this compound with caution, assuming similar properties to other ethers and alcohols. Potential hazards include:
The chemical behavior of 2-butanol, 4-(phenylmethoxy)- can be analyzed through various reactions typical of alcohols and ethers. Notably, it can undergo:
These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in organic chemistry .
The synthesis of 2-butanol, 4-(phenylmethoxy)- can be achieved through several methods:
These synthetic pathways allow for variations in yield and purity depending on the reagents and conditions used .
2-Butanol, 4-(phenylmethoxy)- finds applications across various industries:
Its versatility makes it valuable in both industrial applications and research settings .
The interactions of 2-butanol, 4-(phenylmethoxy)- with biological systems have been explored primarily concerning its absorption and penetration properties. Studies suggest that it enhances the permeability of certain drugs through biological membranes, which is crucial for improving therapeutic efficacy. Furthermore, its interaction with skin cells has been investigated to understand its role in topical formulations better .
Several compounds share structural similarities with 2-butanol, 4-(phenylmethoxy)-. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 2-Butanol | 74.12 g/mol | Simple alcohol; used as a solvent | |
| Benzyl Alcohol | 108.14 g/mol | Aromatic alcohol; used in perfumes | |
| Ethylene Glycol | 62.07 g/mol | Diol; used primarily as an antifreeze agent | |
| Phenethyl Alcohol | 122.16 g/mol | Aromatic alcohol; used in flavoring and perfumes |
The uniqueness of 2-butanol, 4-(phenylmethoxy)- lies in its combination of a butanol structure with a phenylmethoxy group, which enhances its solubility and biological activity compared to simpler alcohols like benzyl alcohol or ethylene glycol .
The compound consists of a butan-2-ol backbone with a phenylmethoxy (-O-CH₂-C₆H₅) group attached to the fourth carbon. Its molecular formula is C₁₁H₁₆O₂, comprising:
Key structural features:
| Feature | Description |
|---|---|
| Parent chain | Butane with -OH at C2 and -O-CH₂-C₆H₅ at C4 |
| Functional groups | Secondary alcohol (C2), ether (C4-O-C) |
| Molecular weight | 180.24 g/mol |
The molecule’s polarity arises from the -OH and ether groups, influencing solubility in polar solvents.
The IUPAC name 4-(phenylmethoxy)butan-2-ol follows substitutive nomenclature rules:
Synonyms:
The molecule has a chiral center at C2, as it is bonded to four distinct groups:
This configuration allows for enantiomerism. The (R)- and (S)-enantiomers exhibit distinct optical activity, resolved via asymmetric synthesis or chiral chromatography.
Stereochemical implications:
| Configuration | Description |
|---|---|
| (R)-enantiomer | Hydroxyl group in specific spatial orientation |
| (S)-enantiomer | Mirror image of (R)-enantiomer |
Tautomeric isomers:
Conformational isomers:
The butane backbone permits rotamerism around the C3-C4 bond, adopting staggered or eclipsed conformations:
| Conformation | Energy | Stability |
|---|---|---|
| Anti | Lowest | Most stable (staggered) |
| Gauche | Higher | Less stable (eclipsed) |
Impact: Conformational flexibility influences physical properties (e.g., boiling point) and reactivity in stereospecific reactions.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for 2-butanol, 4-(phenylmethoxy)- through both proton and carbon-13 measurements [4] [5] [6]. The molecular framework exhibits distinctive magnetic environments that facilitate unambiguous assignment of all constituent atoms.
The proton nuclear magnetic resonance spectrum displays characteristic signals reflecting the molecular architecture [7] [8] [9]. The methyl group at position 1 resonates as a doublet at 1.15 parts per million, exhibiting coupling to the adjacent hydroxyl-bearing carbon [4] [7]. This chemical shift represents typical alkyl proton behavior in secondary alcohol systems [3] [10].
The hydroxyl-bearing proton at position 2 appears as a complex multiplet centered at 3.82 parts per million [11] [12]. This downfield position reflects the deshielding effect of the electronegative oxygen atom, consistent with established correlations for secondary alcohols [3] [10] [9]. The methylene protons at position 3 resonate at 1.78 parts per million as a multiplet, while the position 4 methylene protons appear at 3.58 parts per million as a triplet [8] [13].
The benzyloxy methylene protons exhibit a characteristic singlet at 4.52 parts per million [14] [15] [16]. This chemical shift demonstrates the combined influence of the aromatic ring anisotropy and oxygen electronegativity [17] [8]. The aromatic protons display typical benzyl ether patterns between 7.28 and 7.35 parts per million, with the para proton appearing at 7.28 parts per million and the ortho and meta protons overlapping between 7.32 and 7.35 parts per million [2] [17] [18].
The carbon-13 nuclear magnetic resonance spectrum provides definitive assignment of all carbon environments [11] [19] [20]. The methyl carbon at position 1 resonates at 23.2 parts per million, characteristic of primary alkyl carbons [11] [19]. The hydroxyl-bearing carbon at position 2 appears at 68.5 parts per million, reflecting the significant deshielding effect of the directly bonded oxygen [11] [12] [21].
The methylene carbons demonstrate progressive deshielding based on their electronic environments [11] [20]. Position 3 methylene carbon resonates at 35.8 parts per million, while position 4 methylene carbon appears at 69.8 parts per million due to oxygen attachment [11] [19]. The benzyloxy methylene carbon exhibits a characteristic chemical shift at 73.1 parts per million [14] [15] [18].
The aromatic carbon framework displays typical substituted benzene patterns [2] [17] [20]. The quaternary aromatic carbon at position 6 resonates at 137.8 parts per million, while the aromatic carbon-hydrogen carbons appear between 127.5 and 128.4 parts per million [2] [17] [19]. These values reflect the electronic environment of monosubstituted benzene systems [2] [18] [20].
Mass spectrometric analysis reveals characteristic fragmentation pathways that confirm structural assignments and provide quantitative analytical capabilities [22] [23] [24]. The molecular ion appears at mass-to-charge ratio 180 with moderate intensity (15%), corresponding to the molecular weight of the compound [25] [26].
The base peak occurs at mass-to-charge ratio 91, corresponding to the tropylium ion formation from benzyl systems [22] [24] [27]. This fragment represents the most stable cationic species, formed through loss of the aliphatic chain and subsequent rearrangement [22] [23] [27]. The relative intensity of 100% demonstrates the exceptional stability of this aromatic cation [24] [27].
Dehydration represents a characteristic fragmentation pathway for secondary alcohols, producing an ion at mass-to-charge ratio 162 with 8% relative intensity [3] [10]. This process reflects the elimination of water from the hydroxyl functionality [3] [10]. Additional significant fragmentations include loss of the hydroxymethyl group (mass-to-charge ratio 149, 12% intensity) and formation of various alkyl cations [22] [24].
The compound exhibits McLafferty rearrangement, producing a fragment at mass-to-charge ratio 89 with 45% relative intensity [23] [24]. This process involves hydrogen transfer and elimination, characteristic of ether-containing systems [23] [28]. Alpha cleavage adjacent to the oxygen generates fragments at mass-to-charge ratios 73 and 57, demonstrating the influence of heteroatom stabilization [3] [10].
Additional fragmentation produces alkyl cations at mass-to-charge ratios 43 and 31, representing progressive chain cleavage [22] [24] [27]. These patterns provide diagnostic information for structural confirmation and quantitative analysis applications [22] [23] [24].
Infrared spectroscopy provides comprehensive vibrational characterization, revealing functional group presence and molecular interactions [29] [3] [30]. The spectrum displays characteristic absorption bands that confirm the presence of hydroxyl, aromatic, and ether functionalities [29] [3] [10].
The hydroxyl group exhibits a broad, strong absorption between 3200 and 3600 wavenumbers, characteristic of secondary alcohol systems [3] [30] [10]. This broad profile reflects hydrogen bonding interactions and conformational averaging [29] [3] [10]. The aromatic carbon-hydrogen stretching appears at 3030 wavenumbers with medium intensity, distinguishable from aliphatic carbon-hydrogen absorptions [29] [30] [2].
Aliphatic carbon-hydrogen stretching vibrations occur between 2850 and 2980 wavenumbers with strong intensity [29] [30]. These absorptions correspond to methyl and methylene groups within the butanol framework [3] [30] [10]. The specific pattern provides information about the carbon chain structure and branching [29] [30].
The aromatic carbon-carbon stretching vibrations appear at 1600 and 1500 wavenumbers with medium intensity [29] [30] [2]. These absorptions confirm the presence of the benzene ring system [2] [17]. The aromatic carbon-hydrogen bending vibrations between 750 and 850 wavenumbers, combined with strong absorptions at 690-720 wavenumbers, indicate monosubstituted benzene patterns [29] [30] [2].
Carbon-oxygen stretching vibrations occur between 1100 and 1300 wavenumbers with strong intensity [29] [3] [30]. The carbon-oxygen-carbon ether linkage produces characteristic absorptions between 1050 and 1150 wavenumbers [29] [30]. These bands confirm the benzyloxy ether functionality and provide information about conformational preferences [29] [3].
Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic chromophore [31] [32] [33]. The benzyl ether system exhibits characteristic absorption patterns that provide information about electronic conjugation and molecular orbital interactions [31] [32] [34].
The primary aromatic absorption occurs between 200 and 210 nanometers with high extinction coefficients (8000-12000 molar units) [31] [32] [2]. This transition corresponds to the fundamental aromatic π-π* electronic excitation [31] [32] [33]. The high intensity reflects the allowed nature of this transition and the extended π-electron system [31] [32] [34].
Secondary aromatic bands appear between 250 and 270 nanometers with moderate extinction coefficients (200-500 molar units) [31] [32] [34]. These absorptions represent fine structure associated with vibronic coupling and represent forbidden transitions that gain intensity through vibrational coupling [31] [33] [34].
Additional weak absorptions between 280 and 290 nanometers exhibit low extinction coefficients (100-300 molar units) [31] [32] [34]. These bands represent vibronic structure and provide information about molecular symmetry and electronic coupling [31] [33] [34]. The specific pattern confirms the monosubstituted benzene chromophore without extended conjugation [31] [32] [2].
Solvent effects influence the exact positions and intensities of these transitions [31] [35] [34]. Polar solvents typically produce bathochromic shifts due to stabilization of the excited state [31] [34]. These effects provide additional information about molecular polarity and intermolecular interactions [31] [35].
X-ray crystallographic analysis would provide definitive three-dimensional structural information, though specific crystallographic data for 2-butanol, 4-(phenylmethoxy)- requires specialized crystallization conditions due to its liquid nature at ambient temperature [36]. Related benzyloxy compounds demonstrate characteristic packing patterns and conformational preferences.
The molecular geometry reflects the tetrahedral coordination around the secondary alcohol carbon and the planar aromatic ring system [36]. The benzyloxy linkage adopts preferred conformations that minimize steric interactions while maximizing favorable intermolecular contacts.
The carbon-oxygen bond lengths in benzyloxy systems typically range from 1.42 to 1.45 Angstroms. The carbon-carbon bond lengths within the butanol chain demonstrate standard sp3 hybridization patterns, while the aromatic carbon-carbon bonds exhibit characteristic aromatic delocalization.
Crystalline benzyloxy compounds typically exhibit hydrogen bonding networks involving the hydroxyl functionality. These interactions influence physical properties including melting point, solubility, and spectroscopic characteristics. The aromatic rings participate in π-π stacking interactions that stabilize crystal structures.
The crystal packing arrangement affects spectroscopic properties through intermolecular coupling effects. Solid-state nuclear magnetic resonance and infrared spectroscopy often differ from solution measurements due to these packing influences.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range | Structural Information |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.28-7.35 ppm | Monosubstituted benzene |
| ¹H Nuclear Magnetic Resonance | Benzyloxy methylene | 4.52 ppm | Ether linkage confirmation |
| ¹H Nuclear Magnetic Resonance | Hydroxyl-bearing proton | 3.82 ppm | Secondary alcohol |
| ¹³C Nuclear Magnetic Resonance | Quaternary aromatic carbon | 137.8 ppm | Substituted benzene |
| ¹³C Nuclear Magnetic Resonance | Benzyloxy methylene | 73.1 ppm | Aromatic ether functionality |
| ¹³C Nuclear Magnetic Resonance | Hydroxyl-bearing carbon | 68.5 ppm | Secondary alcohol carbon |
| Mass Spectrometry | Tropylium ion | m/z 91 | Benzyl fragmentation |
| Mass Spectrometry | Molecular ion | m/z 180 | Molecular weight confirmation |
| Infrared Spectroscopy | Hydroxyl stretch | 3200-3600 cm⁻¹ | Alcohol functionality |
| Infrared Spectroscopy | Aromatic C-H stretch | 3030 cm⁻¹ | Benzene ring presence |
| Ultraviolet-Visible | Primary aromatic absorption | 200-210 nm | π-π* transition |
| Ultraviolet-Visible | Aromatic fine structure | 250-270 nm | Vibronic coupling |